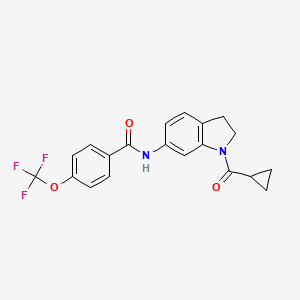

N-(1-(cyclopropanecarbonyl)indolin-6-yl)-4-(trifluoromethoxy)benzamide

CAS No.: 1396858-00-6

Cat. No.: VC4190233

Molecular Formula: C20H17F3N2O3

Molecular Weight: 390.362

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1396858-00-6 |

|---|---|

| Molecular Formula | C20H17F3N2O3 |

| Molecular Weight | 390.362 |

| IUPAC Name | N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-4-(trifluoromethoxy)benzamide |

| Standard InChI | InChI=1S/C20H17F3N2O3/c21-20(22,23)28-16-7-4-13(5-8-16)18(26)24-15-6-3-12-9-10-25(17(12)11-15)19(27)14-1-2-14/h3-8,11,14H,1-2,9-10H2,(H,24,26) |

| Standard InChI Key | PSNBWBFEKCQVSJ-UHFFFAOYSA-N |

| SMILES | C1CC1C(=O)N2CCC3=C2C=C(C=C3)NC(=O)C4=CC=C(C=C4)OC(F)(F)F |

Introduction

Synthesis

The synthesis of N-(1-(cyclopropanecarbonyl)indolin-6-yl)-4-(trifluoromethoxy)benzamide would typically involve a multi-step process:

-

Formation of the Indoline Moiety: This might involve the reduction of an indole precursor.

-

Introduction of the Cyclopropanecarbonyl Group: This could be achieved through a reaction with cyclopropanecarboxylic acid or its derivatives.

-

Attachment of the Trifluoromethoxy Substituent: This step would likely involve a nucleophilic substitution reaction.

Potential Biological Activities

Compounds with similar structures often exhibit a range of biological activities, including:

-

Anticancer Properties: Indoline derivatives have shown potential in inhibiting cancer cell growth.

-

Anti-inflammatory Effects: The presence of a benzamide structure can contribute to anti-inflammatory activity.

-

Antimicrobial Activity: Some indoline-based compounds have demonstrated antimicrobial properties.

Research Findings and Applications

While specific research findings on N-(1-(cyclopropanecarbonyl)indolin-6-yl)-4-(trifluoromethoxy)benzamide are not available, compounds with similar structures have been studied extensively:

-

Drug Discovery: These compounds are of interest in drug discovery due to their potential therapeutic effects.

-

Pharmacological Studies: Further studies are needed to fully understand their mechanisms of action and potential side effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume